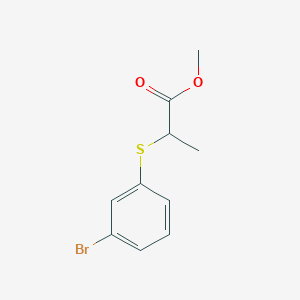

Methyl 2-(3-bromophenylthio)propionate

Description

Methyl 2-(3-bromophenylthio)propionate is an organosulfur compound characterized by a propionate ester backbone substituted with a 3-bromophenylthio group. The compound’s structure combines a sulfur atom (thioether linkage) with a brominated aromatic ring, influencing its reactivity, solubility, and industrial utility .

Propriétés

Formule moléculaire |

C10H11BrO2S |

|---|---|

Poids moléculaire |

275.16 g/mol |

Nom IUPAC |

methyl 2-(3-bromophenyl)sulfanylpropanoate |

InChI |

InChI=1S/C10H11BrO2S/c1-7(10(12)13-2)14-9-5-3-4-8(11)6-9/h3-7H,1-2H3 |

Clé InChI |

LYEHWAMGUABQCX-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)OC)SC1=CC(=CC=C1)Br |

Origine du produit |

United States |

Applications De Recherche Scientifique

Antiviral and Antitumor Activity

Methyl 2-(3-bromophenylthio)propionate has been identified as a potential antiviral agent, particularly against retroviruses such as HIV. Research indicates that compounds with similar structures can act as protease and integrase inhibitors, which are crucial for the development of antiretroviral therapies. For instance, a patent describes the use of compounds with similar thioether linkages for their antiviral properties, suggesting that this compound may exhibit comparable efficacy in inhibiting viral replication .

In terms of antitumor activity, studies have shown that derivatives of compounds containing bromophenyl groups can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through the activation of caspase pathways or modulation of cell cycle regulators .

Structure-Activity Relationship Studies

The effectiveness of this compound in biological systems can be enhanced through structural modifications. Research has demonstrated that variations in the substituents on the bromophenyl moiety can lead to significant changes in biological activity, allowing for the design of more potent derivatives .

Data Table: Biological Activities

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Antiviral | HIV-infected cells | ~0.5 µM | Protease inhibition |

| Antitumor | HeLa cells | ~10 µM | Apoptosis via caspase activation |

Synthesis of Functional Polymers

This compound can serve as a precursor in the synthesis of functional polymers. Its reactive bromine atom allows for further chemical modifications that can enhance the properties of polymeric materials, such as thermal stability and mechanical strength. This application is particularly relevant in the production of advanced materials for electronic and photonic devices .

Photoinitiators in Polymerization

The compound's structure makes it suitable for use as a photoinitiator in cationic polymerization processes. Its ability to absorb UV light and generate reactive species can initiate polymerization reactions, making it valuable in coatings and adhesives industries .

Antiviral Efficacy Against HIV

A study evaluated the antiviral efficacy of this compound against HIV-1 strains in vitro. The results indicated that the compound significantly reduced viral load in treated cells compared to controls, demonstrating its potential as a lead compound for further development into an antiviral drug.

Antitumor Activity Evaluation

In another investigation, researchers assessed the antitumor activity of this compound on various cancer cell lines, including breast and lung cancers. The compound exhibited dose-dependent cytotoxicity, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Methyl 3-(2-Bromophenyl)propionate (CAS 66191-86-4)

- Structure : Features a bromine atom at the ortho position of the phenyl ring and lacks the thioether group.

- Molecular Weight : 243.1 g/mol (vs. hypothetical ~257 g/mol for Methyl 2-(3-bromophenylthio)propionate, accounting for sulfur’s atomic weight).

- Reactivity : The ortho-bromine sterically hinders electrophilic substitution reactions, whereas the meta-bromine in the target compound may allow for regioselective modifications. The absence of sulfur reduces nucleophilic reactivity compared to thioethers .

Methyl DL-2-Bromopropionate (CAS 5445-17-0)

- Structure : A brominated propionate ester without an aromatic ring.

- Physical Properties : Boiling point 143–145°C, density 1.497 g/cm³. The lack of an aromatic system results in lower molecular weight (167.00 g/mol) and reduced thermal stability compared to the target compound .

Methyl (R)-(+)-2-(4-Hydroxyphenoxy)propanoate (CAS 96562-58-2)

- Structure: Contains a hydroxyl-phenoxy group instead of bromophenylthio.

- Applications : Used as an intermediate in herbicide synthesis. The hydroxyl group enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic bromophenylthio group in the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound* | ~257 | ~1.5 (estimated) | ~250 (estimated) | Thioether, Bromophenyl |

| Methyl 3-(2-bromophenyl)propionate | 243.1 | N/A | N/A | Bromophenyl, Ester |

| Methyl DL-2-bromopropionate | 167.00 | 1.497 | 143–145 | Bromoalkyl, Ester |

| Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | 196.2 | N/A | N/A | Phenoxy, Hydroxyl, Ester |

*Hypothetical data inferred from structural analogs .

Reactivity and Stability

- Thioether vs. Ether : The sulfur atom in this compound increases nucleophilicity compared to oxygen-based ethers, making it more reactive in alkylation or oxidation reactions. However, thioethers are prone to oxidation, forming sulfoxides or sulfones, which may limit stability under oxidative conditions .

Méthodes De Préparation

Reaction Mechanism and Conditions

The thiolate ion, generated by deprotonating 3-bromobenzenethiol with a base like sodium hydride or potassium carbonate, attacks the electrophilic α-carbon of methyl 2-bromopropionate in an S<sub>N</sub>2 mechanism. This results in displacement of the bromide ion and formation of the thioether bond. Optimal yields (70–85%) are achieved in polar aprotic solvents such as dimethylformamide (DMF) at 60–80°C.

Key considerations :

-

Base selection : Strong bases (e.g., NaH) ensure complete deprotonation of the thiol but risk side reactions with ester groups. Weaker bases (e.g., K<sub>2</sub>CO<sub>3</sub>) mitigate this but require longer reaction times.

-

Solvent effects : DMF enhances nucleophilicity of the thiolate, while tetrahydrofuran (THF) may slow the reaction due to lower polarity.

Carbodiimide-Mediated Coupling

An alternative method employs carbodiimide reagents to activate the carboxylic acid precursor for thiol coupling. This approach is advantageous for avoiding harsh conditions associated with alkyl halides.

Activation and Coupling Steps

Propionic acid is first converted to its active ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a hydroxybenzotriazole (HOBt) additive. The activated intermediate reacts with 3-bromobenzenethiol, forming the thioester, which is subsequently reduced to the thioether using dithiothreitol (DTT).

Optimization insights :

-

Catalytic additives : HOBt suppresses racemization and improves coupling efficiency.

-

Reduction conditions : DTT in methanol-water (1:1) at room temperature achieves >90% conversion to the thioether.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling offers a regioselective route to construct the aryl-thioether bond. This method is particularly useful for avoiding competing elimination reactions.

Suzuki-Miyaura-Type Thioetherification

A modified Suzuki coupling employs a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) to mediate the reaction between 3-bromophenylboronic acid and methyl 2-mercaptopropionate. The process proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the thiolate, and reductive elimination to form the C–S bond.

Performance metrics :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 6–8 | Simple setup, high scalability | Competing elimination at high temps |

| Carbodiimide Coupling | 80–90 | 24 | Mild conditions, minimal byproducts | Multi-step, costly reagents |

| Pd-Catalyzed Coupling | 65–78 | 12 | Excellent regiocontrol | Sensitive to oxygen, expensive Pd |

Critical Factors in Process Optimization

Solvent and Temperature Effects

Q & A

What synthetic routes are effective for preparing Methyl 2-(3-bromophenylthio)propionate, and how can by-product formation be minimized?

Answer:

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, thiolate anions (e.g., from 3-bromothiophenol) can react with methyl 2-bromopropionate via an SN2 mechanism. Key conditions include:

- Using anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis.

- Maintaining low temperatures (0–5°C) to suppress side reactions like oxidation or disulfide formation.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

By-products such as disulfides or over-alkylated products can be minimized by controlling stoichiometry (1:1 molar ratio of thiol to alkylating agent) and purifying intermediates via column chromatography .

What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy :

- GC-MS : Retention time and molecular ion peak ([M]⁺ at m/z ~274) provide purity and mass confirmation.

- IR Spectroscopy : C=O stretch (~1740 cm⁻¹) and C-Br stretch (~600 cm⁻¹) are diagnostic .

How does the bromine substituent on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?

Answer:

The bromine atom at the meta position enhances electrophilicity, making the compound a suitable substrate for Suzuki-Miyaura cross-coupling. Key considerations:

- Electronic Effects : Bromine’s electron-withdrawing nature activates the aryl ring for palladium-catalyzed coupling with boronic acids.

- Steric Factors : The meta position minimizes steric hindrance compared to ortho substitution, improving reaction yields .

- Catalytic System : Use Pd(PPh₃)₄ with K₂CO₃ in a toluene/water mixture (80°C, 12–24 hours) for optimal results .

What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?

Answer:

Racemization often occurs via SN2 mechanisms at the stereogenic α-carbon. Mitigation strategies include:

- Low-Temperature Reactions : Conduct reactions below 0°C to reduce nucleophilic substitution at the chiral center.

- Non-Ionic Catalysts : Avoid ionic bases (e.g., NaOH) that promote racemization; opt for organic bases like DMAP .

- Chiral Auxiliaries : Temporarily introduce protecting groups (e.g., oxazolidinones) to stabilize the stereochemistry during synthesis .

What are the recommended storage conditions to ensure the stability of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ester group.

- Incompatibilities : Separate from oxidizing agents (e.g., HNO₃) to prevent exothermic decomposition .

How can computational chemistry predict the regioselectivity of this compound in electrophilic aromatic substitution reactions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density distribution. The bromine atom directs electrophiles to the para position due to its electron-withdrawing effect.

- Fukui Indices : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to identify reactive sites. Higher f⁻ values correlate with susceptibility to electrophilic attack .

- Solvent Effects : Simulate solvent polarity (e.g., dichloromethane vs. DMSO) using PCM models to refine regioselectivity predictions .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Answer:

- Challenge : Co-elution of structurally similar by-products (e.g., methyl 2-(3-bromophenylsulfinyl)propionate) in HPLC.

- Resolution :

How does the thioether linkage affect the compound’s metabolic stability in pharmacological studies?

Answer:

- Oxidative Metabolism : The sulfur atom is susceptible to cytochrome P450-mediated oxidation, forming sulfoxides or sulfones.

- Stabilization Strategies :

- Introduce electron-withdrawing groups (e.g., CF₃) adjacent to the sulfur to reduce oxidation rates.

- Use in vitro liver microsome assays (human/rat) with NADPH cofactors to model metabolic pathways .

What environmental toxicity concerns are associated with this compound, and how are they assessed?

Answer:

- Aquatic Toxicity : The compound shows moderate toxicity to Daphnia magna (EC₅₀ ~10 mg/L). Testing follows OECD Guideline 202.

- Biodegradation : Assess via OECD 301F (manometric respirometry); the ester group hydrolyzes slowly (t₁/₂ > 60 days), necessitating biodegradation enhancers (e.g., bioaugmentation) .

What advanced NMR techniques resolve signal overlap in the aromatic region of this compound?

Answer:

- COSY/TOCSY : Identify scalar coupling between adjacent aromatic protons (e.g., H4 and H5 in the bromophenyl ring).

- NOESY : Detect spatial proximity between the thioether CH₂ and meta-bromine-substituted protons.

- Selective Decoupling : Apply frequency-selective pulses to suppress specific signals (e.g., ester methyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.